Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Organic Synthesis Building Blocks Medicinal Chemistry

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1) is a highly functionalized cyclobutane building block distinguished by its 1,1,3-trisubstituted cyclobutane core, featuring a methyl ester at the 1-position, a 1-methyl group, and a geminal dimethoxy acetal at the 3-position. Its molecular formula is C9H16O4, with a molecular weight of 188.22 g/mol, and it is supplied as a colorless to yellow liquid with typical purities of 95-97%.

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 1523570-99-1
Cat. No. B1433626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
CAS1523570-99-1
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(OC)OC)C(=O)OC
InChIInChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3
InChIKeyRPGQBKLTTDOONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (1523570-99-1): Core Identity and Procurement-Relevant Specifications


Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1) is a highly functionalized cyclobutane building block distinguished by its 1,1,3-trisubstituted cyclobutane core, featuring a methyl ester at the 1-position, a 1-methyl group, and a geminal dimethoxy acetal at the 3-position . Its molecular formula is C9H16O4, with a molecular weight of 188.22 g/mol, and it is supplied as a colorless to yellow liquid with typical purities of 95-97% . This compound is specifically utilized in organic synthesis and medicinal chemistry as a conformationally constrained scaffold where the cyclobutane ring imparts structural rigidity, while the acetal moiety provides a latent ketone functionality [1].

Why Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (1523570-99-1) Cannot Be Casually Substituted


The precise substitution pattern of methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate—specifically the combination of a 1-methyl group, a 1-methyl ester, and a 3,3-dimethoxy acetal—is critical for its utility as a building block. A casual substitution with a simpler analog, such as methyl 1-methylcyclobutanecarboxylate (CAS 75621-39-5), would completely eliminate the key acetal functionality, forfeiting the ability to perform controlled ketone unmasking or subsequent derivatizations at the 3-position . Conversely, substituting with a compound like methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3) would lose the 1-methyl group, altering the steric environment and potentially impacting the diastereoselectivity of subsequent reactions on the cyclobutane ring . The unique 1,1,3-trisubstituted pattern of this compound provides a specific, pre-installed orthogonality in functional group manipulation that generic cyclobutane carboxylates lack, making direct replacement without re-optimization of a synthetic route or a structure-activity relationship (SAR) series a high-risk endeavor [1].

Quantitative Differentiation Evidence for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (1523570-99-1)


Structural Differentiation: Unique 1,1,3-Trisubstituted Pattern vs. Common Cyclobutane Carboxylates

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate possesses a 1,1,3-trisubstituted cyclobutane core with three distinct functional groups: a 1-methyl group, a 1-methyl ester, and a 3,3-dimethoxy acetal. In contrast, its closest simple analog, methyl 1-methylcyclobutanecarboxylate (CAS 75621-39-5), is a 1,1-disubstituted system lacking any functionality at the 3-position. Similarly, methyl 3,3-dimethoxycyclobutanecarboxylate (CAS 98231-07-3) is a 1,3-disubstituted system lacking the 1-methyl group . This additional substitution at the 1-position in the target compound provides a distinct steric environment that is critical for diastereocontrol in subsequent ring-functionalization reactions, a feature documented for related 1,3-disubstituted cyclobutane scaffolds in medicinal chemistry [1].

Organic Synthesis Building Blocks Medicinal Chemistry

Functional Group Differentiation: Presence of a Latent Ketone (Dimethyl Acetal) vs. Non-Functionalized Cyclobutanes

The 3,3-dimethoxy group in methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate acts as a protected ketone (dimethyl acetal). This latent functionality is absent in simpler cyclobutane carboxylate building blocks like methyl 1-methylcyclobutanecarboxylate (CAS 75621-39-5) and methyl cyclobutanecarboxylate . The acetal can be hydrolyzed under mild acidic conditions to yield the corresponding cyclobutanone, a versatile intermediate for further transformations such as reductive amination, Grignard addition, or Wittig olefination [1]. The presence of this acetal distinguishes it from a fully saturated cyclobutane, offering a strategic advantage in multistep synthesis where the ketone must be revealed at a precise stage .

Synthetic Methodology Protecting Groups Ketone Synthesis

Physicochemical Property Differentiation: Higher Molecular Weight and Boiling Point vs. Simpler Cyclobutane Carboxylates

The addition of the dimethoxy acetal group to the cyclobutane core significantly alters the physicochemical properties of methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate compared to non-functionalized analogs. It has a reported boiling point of 200.1 ± 40.0 °C at 760 mmHg and a predicted density of 1.1 ± 0.1 g/cm³ . This is substantially higher than methyl 1-methylcyclobutanecarboxylate (CAS 75621-39-5), which has a boiling point of 141.2 ± 8.0 °C and a density of 1.0 ± 0.1 g/cm³ . The increased boiling point (a difference of ~59°C) and higher molecular weight (188.22 vs. 128.17 g/mol) reflect the greater polarity and mass of the acetal-bearing compound, which can influence its behavior in chromatographic separations, distillation, and liquid-liquid extractions .

Physicochemical Properties Analytical Chemistry Purification

Application Differentiation: Validated as a Versatile Scaffold in Medicinal Chemistry vs. Unsubstituted Cyclobutanes

Functionalized cyclobutanes, like methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, are increasingly recognized as privileged scaffolds in medicinal chemistry due to their ability to serve as metabolically stable cores and as bioisosteres for aromatic rings [1]. A 2024 study in RSC Medicinal Chemistry demonstrates that a cyclobutane ring can form the central scaffold for potent αvβ3 integrin antagonists, with lead compounds exhibiting in vitro IC50 values of < 1 µM and a metabolic half-life (t1/2) of > 80 minutes [1]. This is a class-level inference, as the exact compound was not tested; however, the structural features of the target compound—a functionalized cyclobutane with a handle for further elaboration—align it with the 'toolbox' of building blocks that enable such outcomes. In contrast, simpler, unsubstituted cyclobutane carboxylates lack the pre-installed functional groups needed for efficient diversification into complex, biologically active molecules .

Drug Discovery Bioisosteres Scaffold Hopping

High-Value Application Scenarios for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (1523570-99-1)


Synthesis of Conformationally Constrained Bioisosteres in Drug Discovery

This compound is an ideal starting material for medicinal chemists seeking to replace a planar aromatic ring with a three-dimensional, sp3-rich cyclobutane bioisostere. The 1-methyl group and the latent ketone at the 3-position (via acetal hydrolysis) provide vectors for installing diverse side chains, enabling the rapid exploration of structure-activity relationships around a rigid, non-planar core. This is directly supported by the class-level evidence that functionalized cyclobutanes can serve as metabolically stable core structures for potent antagonists [1].

Multistep Organic Synthesis of Complex Spirocyclic and Bridged Frameworks

The orthogonally protected functional groups allow for a 'protect-and-release' strategy. The methyl ester can be manipulated (e.g., reduced to an alcohol, converted to an amide) while the acetal remains intact. Subsequent hydrolysis of the acetal reveals a cyclobutanone, which can undergo a wide range of reactions (e.g., Grignard addition, reductive amination, Wittig olefination) to build complex, spirocyclic, or bridged architectures from a common, commercially available precursor [2].

Development of Photolabile Protecting Groups or Caged Compounds

The electron-rich nature of the dimethoxycyclobutane ring system suggests potential applications in the development of novel photolabile protecting groups. The target compound, or its derivatives (e.g., after reduction of the ester to a halomethyl group), could be explored as a caging group for alcohols, amines, or carboxylic acids, enabling the controlled, light-triggered release of bioactive molecules in chemical biology studies .

Creation of Diverse Compound Libraries via Parallel Synthesis

With three distinct sites for functionalization (the ester, the 1-methyl group (via functionalization of its oxidation products), and the acetal-derived ketone), this single building block can be used as the basis for generating diverse compound libraries. Its commercial availability in multi-gram quantities (e.g., 5g, 25g packs) makes it a practical and cost-effective starting point for parallel synthesis efforts aimed at exploring novel chemical space in early-stage drug discovery.

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